N-(2-methoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves the reaction of 2-methoxybenzylamine with 1-phenyl-1H-benzodiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like sodium borohydride, to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of amines .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Known for its hallucinogenic effects.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its unique benzodiazole structure, which imparts distinct biological activities and chemical reactivity. Its versatility in various scientific applications makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine |
InChI |
InChI=1S/C21H19N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h2-13,15,22H,14H2,1H3 |
InChI Key |
GJCFZXHMEQCJTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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